Cas no 489413-54-9 ([5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone)
![[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone structure](https://ja.kuujia.com/scimg/cas/489413-54-9x500.png)
[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone 化学的及び物理的性質
名前と識別子
-
- [5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
- Methanone, [3-(4-chlorophenyl)-5-(2-furanyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-furanyl-
- (3-(4-Chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
- WAY-272160
- 3-(4-chlorophenyl)-1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole
- [3-(4-chlorophenyl)-5-(2-furyl)-2-pyrazolin-1-yl]-(2-furyl)methanone
- MLS001075359
- 3-(4-CHLOROPHENYL)-1-(FURAN-2-CARBONYL)-5-(FURAN-2-YL)-4,5-DIHYDROPYRAZOLE
- STL334659
- SR-01000012846
- Z220356338
- AKOS001311371
- G68236
- HMS2962N03
- [3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl](furan-2-yl)methanone
- [5-(4-chlorophenyl)-3-(2-furanyl)-3,4-dihydropyrazol-2-yl]-(2-furanyl)methanone
- cid_3248551
- UPCMLD0ENAT5645372:001
- BDBM52040
- AKOS022138743
- SCHEMBL18651481
- SMR000646445
- CHEMBL1379746
- 489413-54-9
- SR-01000012846-1
- F1471-0035
-
- インチ: 1S/C18H13ClN2O3/c19-13-7-5-12(6-8-13)14-11-15(16-3-1-9-23-16)21(20-14)18(22)17-4-2-10-24-17/h1-10,15H,11H2
- InChIKey: ULJCZWDQKOAOPP-UHFFFAOYSA-N
- ほほえんだ: C(N1C(C2=CC=CO2)CC(C2=CC=C(Cl)C=C2)=N1)(C1=CC=CO1)=O
計算された属性
- せいみつぶんしりょう: 340.0614700g/mol
- どういたいしつりょう: 340.0614700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 505
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 59Ų
[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1471-0035-20μmol |
3-(4-chlorophenyl)-1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole |
489413-54-9 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1471-0035-10mg |
3-(4-chlorophenyl)-1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole |
489413-54-9 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F1471-0035-15mg |
3-(4-chlorophenyl)-1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole |
489413-54-9 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F1471-0035-4mg |
3-(4-chlorophenyl)-1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole |
489413-54-9 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F1471-0035-2μmol |
3-(4-chlorophenyl)-1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole |
489413-54-9 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1471-0035-5mg |
3-(4-chlorophenyl)-1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole |
489413-54-9 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F1471-0035-1mg |
3-(4-chlorophenyl)-1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole |
489413-54-9 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F1471-0035-50mg |
3-(4-chlorophenyl)-1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole |
489413-54-9 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F1471-0035-20mg |
3-(4-chlorophenyl)-1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole |
489413-54-9 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F1471-0035-40mg |
3-(4-chlorophenyl)-1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole |
489413-54-9 | 90%+ | 40mg |
$140.0 | 2023-07-28 |
[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanoneに関する追加情報
[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone: A Comprehensive Overview
The compound with CAS No. 489413-54-9, named [5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a dihydropyrazole ring system fused with furan moieties and a 4-chlorophenyl group. The presence of these functional groups endows the molecule with intriguing chemical properties and potential applications in drug discovery and material science.
The molecular structure of [5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone is notable for its heterocyclic framework. The dihydropyrazole ring, a five-membered ring containing two nitrogen atoms, is partially saturated and exhibits a flexible conformation due to its single bond between carbons 3 and 4. This flexibility is further enhanced by the substitution of two furan rings at positions 3 and 5 of the dihydropyrazole core. The furan rings are aromatic heterocycles that contribute to the molecule's electronic properties and stability. Additionally, the 4-chlorophenyl group attached to the dihydropyrazole ring introduces electron-withdrawing effects, which can influence the molecule's reactivity and selectivity in various chemical reactions.
Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry. Researchers have explored its role in the development of bioactive molecules targeting various therapeutic areas, such as anti-inflammatory agents, antifungal agents, and anticancer drugs. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in inflammatory pathways. These findings underscore the importance of understanding the structure-property relationships of this compound to optimize its biological activity.
In terms of synthesis, [5-(4-chlorophenyl)-3-(furan-2-y1]-dihydropyrazole derivatives have been prepared through a variety of methods, including cyclization reactions involving amino alcohols and aldehydes or ketones. The incorporation of furan rings into the dihydropyrazole framework typically involves condensation reactions under specific conditions to ensure regioselectivity and yield optimization. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and enhancing product purity.
The application of computational chemistry tools has also played a pivotal role in understanding the properties of this compound. Molecular modeling studies have revealed that the conformational flexibility of the dihydropyrazole ring allows for diverse interactions with biological targets. Furthermore, density functional theory (DFT) calculations have provided insights into the electronic distribution within the molecule, which is critical for predicting its reactivity in different chemical environments.
From an industrial perspective, [5-(4-chlorophenyl)-3-(furan-)dihydro-pyrazol-methanone] has shown promise as an intermediate in the synthesis of advanced materials. Its ability to form stable coordination complexes with metal ions has been leveraged in the development of novel catalysts for organic transformations. For example, recent research has demonstrated that this compound can act as a ligand in palladium-catalyzed cross-coupling reactions, enhancing their efficiency and selectivity.
In conclusion, [5-(4-chlorophenyl)-3-(furan-)dihydro-pyrazol-methanone] represents a versatile platform for exploring new chemical entities with potential applications across multiple disciplines. Its unique structure, combined with advances in synthetic methodologies and computational modeling techniques, positions it as a valuable tool for future research endeavors.
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